molecular formula C17H18N2O3 B2703290 1-(5-(furan-2-yl)-3-(4-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)butan-1-one CAS No. 941898-23-3

1-(5-(furan-2-yl)-3-(4-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)butan-1-one

Cat. No.: B2703290
CAS No.: 941898-23-3
M. Wt: 298.342
InChI Key: LUDSYKJVGFRSFA-UHFFFAOYSA-N
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Description

1-(5-(furan-2-yl)-3-(4-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)butan-1-one is a complex organic compound that features a unique combination of functional groups, including a furan ring, a hydroxyphenyl group, and a pyrazole ring. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of 1-(5-(furan-2-yl)-3-(4-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)butan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate diketone.

    Attachment of the furan ring: The furan ring can be introduced via a coupling reaction with a furan-containing reagent.

    Introduction of the hydroxyphenyl group: This step often involves electrophilic aromatic substitution to attach the hydroxyphenyl group to the pyrazole ring.

    Final assembly: The final step involves the coupling of the intermediate compounds to form the target molecule.

Industrial production methods may involve optimization of these steps to improve yield and purity, often using catalysts and controlled reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-(5-(furan-2-yl)-3-(4-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)butan-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The carbonyl group in the butanone moiety can be reduced to an alcohol.

    Substitution: The furan and pyrazole rings can participate in electrophilic and nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(5-(furan-2-yl)-3-(4-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)butan-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.

    Industry: It can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1-(5-(furan-2-yl)-3-(4-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)butan-1-one involves its interaction with various molecular targets. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, while the pyrazole ring can act as a ligand for metal ions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar compounds include other pyrazole derivatives and furan-containing molecules. Compared to these compounds, 1-(5-(furan-2-yl)-3-(4-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)butan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Some similar compounds include:

  • 1-(3-(4-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)butan-1-one
  • 1-(5-(furan-2-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)butan-1-one

These compounds share structural similarities but differ in their functional groups, leading to variations in their reactivity and applications.

Properties

IUPAC Name

1-[3-(furan-2-yl)-5-(4-hydroxyphenyl)-3,4-dihydropyrazol-2-yl]butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3/c1-2-4-17(21)19-15(16-5-3-10-22-16)11-14(18-19)12-6-8-13(20)9-7-12/h3,5-10,15,20H,2,4,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUDSYKJVGFRSFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N1C(CC(=N1)C2=CC=C(C=C2)O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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